2,5-Dichloro-4-(methylthio)pyrimidine
Overview
Description
2,5-Dichloro-4-(methylthio)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 5, and a methylthio group at position 4. It is widely used in various fields due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(methylthio)pyrimidine typically involves the chlorination of 4-(methylthio)pyrimidine. One common method includes the reaction of 4-(methylthio)pyrimidine with chlorine gas in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a temperature range of 50-70°C to ensure complete chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts such as iron(III) chloride can further enhance the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-4-(methylthio)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 5 can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form 2,5-dichloropyrimidine by removing the methylthio group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 50-100°C.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile at room temperature.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in ethanol or methanol under hydrogen gas at room temperature.
Major Products Formed
Nucleophilic Substitution: Products include 2,5-diamino-4-(methylthio)pyrimidine, 2,5-dichloro-4-(methylsulfonyl)pyrimidine, and 2,5-dichloro-4-(methoxy)pyrimidine.
Oxidation: Products include 2,5-dichloro-4-(methylsulfinyl)pyrimidine and 2,5-dichloro-4-(methylsulfonyl)pyrimidine.
Reduction: The major product is 2,5-dichloropyrimidine.
Scientific Research Applications
2,5-Dichloro-4-(methylthio)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of antiviral, anticancer, and antimicrobial agents.
Industry: The compound is used in the production of agrochemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-4-(methylthio)pyrimidine is primarily based on its ability to undergo nucleophilic substitution reactions. The chlorine atoms at positions 2 and 5 are highly reactive towards nucleophiles, allowing the compound to form various derivatives with different biological activities. The methylthio group can also participate in redox reactions, further enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(methylthio)pyrimidine
- 4,6-Dichloro-2-(methylthio)pyrimidine
- 2,5-Dichloro-4-(methylsulfonyl)pyrimidine
Uniqueness
2,5-Dichloro-4-(methylthio)pyrimidine is unique due to the specific positioning of its substituents, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine atoms and a methylthio group allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
2,5-dichloro-4-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2S/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNQTSPPLQWYSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245830-98-1 | |
Record name | 2,5-dichloro-4-(methylsulfanyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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